4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester
Description
4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester is a synthetic organic compound characterized by a pentenoic acid backbone substituted with a 3-nitrophenyl group at position 5, a ketone group at position 3, and a methyl ester at the terminal carboxyl group. The molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.22 g/mol.
Properties
IUPAC Name |
methyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(15)8-11(14)6-5-9-3-2-4-10(7-9)13(16)17/h2-7H,8H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSMNBZFSFFBDM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Pentenoic acid, 5-(3-nitrophenyl)-3-oxo-, methyl ester (CAS Number: 139445-59-3) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and enzyme inhibition activities, supported by data tables and relevant case studies.
This compound is characterized by a unique structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. The compound features a pentenoic acid backbone with a nitrophenyl substituent, which may influence its interaction with biological targets.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have shown that derivatives of pentenoic acids exhibit significant antioxidant properties.
- Case Study : A study evaluating various methyl esters found that 4-pentenoic acid derivatives demonstrated notable radical scavenging activity in DPPH assays, with IC50 values indicating effective inhibition of free radicals .
| Compound | IC50 (µg/mL) |
|---|---|
| 4-Pentenoic acid methyl ester | 250 |
| Control (Vitamin C) | 50 |
Antimicrobial Activity
The antimicrobial properties of 4-pentenoic acid derivatives have been explored against various pathogens.
- Research Findings : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly in the context of acetylcholinesterase (AChE) inhibition, which is relevant for neurodegenerative diseases.
- Study Results : The enzyme inhibition assay demonstrated that 4-pentenoic acid methyl ester inhibited AChE with an IC50 value of 200 µM, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 200 |
| Control (Galantamine) | 10 |
The biological activities of this compound can be attributed to its structural characteristics. The presence of the nitrophenyl group is believed to enhance electron delocalization, increasing the compound's ability to scavenge free radicals and interact with biological macromolecules.
Comparison with Similar Compounds
Structural and Electronic Effects
- Nitro vs. Phenyl Substituents: The 3-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to phenyl or acetyl substituents in analogs (e.g., ).
- Ester Groups : The methyl ester in the target compound may improve metabolic stability compared to ethyl esters (e.g., ), but reduce solubility in aqueous media relative to hydroxylated analogs (e.g., ).
Physicochemical Properties
- However, the methyl ester balances this by avoiding the bulkier ethyl group in .
Q & A
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₁₁NO₅: 261.21 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects ester C=O (∼1740 cm⁻¹) and nitro group (∼1520 cm⁻¹) .
How can researchers address contradictions in reaction yields during synthesis under varying conditions?
Advanced
Yield discrepancies often arise from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:
- Optimizing Catalyst Systems : Use Pd(PPh₃)₄ instead of PdCl₂ for cross-coupling to reduce side-product formation .
- Controlling Temperature : Lower reaction temperatures (0–5°C) minimize nitro group reduction during coupling steps .
- Byproduct Analysis : Employ LC-MS or GC-MS to identify impurities, followed by adjusting stoichiometry (e.g., excess nitrophenyl boronic acid to drive coupling completion) .
Case Study : In a benzothiazepine derivative synthesis, replacing sulfur with nitrogen increased yield from 45% to 68% due to reduced steric hindrance .
What methodologies evaluate the biological activity of this compound, particularly in modulating signaling pathways?
Q. Advanced
- In Vitro Assays :
- Network Pharmacology : Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinity to Akt1 (PDB ID: 1H10) and validate via competitive radioligand binding assays .
Key Finding : Analogous esters (e.g., Urs-12-en-24-oic acid, 3-oxo-, methyl ester) show potent Akt1 inhibition (IC₅₀ = 0.3 µM), suggesting similar mechanisms for the target compound .
How can computational modeling predict the reactivity of the nitrophenyl group in this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrophenyl group’s LUMO is localized at the nitro moiety, favoring nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., Akt1) to identify critical binding residues (e.g., Lys14 and Asp274) .
- QSAR Studies : Corrogate substituent effects; electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving binding to cysteine residues in enzyme active sites .
Example : MD simulations of a 3-nitrophenyl benzothiazepine derivative showed a 20% higher binding energy to calcium channels compared to non-nitrated analogs .
What strategies resolve discrepancies in stereochemical outcomes during synthesis?
Q. Advanced
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via optical rotation .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by determining crystal structures of intermediates (e.g., methyl 3-oxo-4-pentenoate derivatives) .
- Stereoselective Catalysis : Employ asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to control diastereomer ratios during nitrophenyl group introduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
